molecular formula C16H9Cl4N3O2 B008754 4-Chloro-5-((6-chloropyridin-3-yl)methoxy)-2-(3,4-dichlorophenyl)pyridazin-3(2H)-one CAS No. 107360-34-9

4-Chloro-5-((6-chloropyridin-3-yl)methoxy)-2-(3,4-dichlorophenyl)pyridazin-3(2H)-one

Cat. No.: B008754
CAS No.: 107360-34-9
M. Wt: 417.1 g/mol
InChI Key: BAJLRQTYSBSGKY-UHFFFAOYSA-N
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Description

Research Findings and Mechanistic Insights

Target Engagement Profiling

Molecular docking reveals two binding modes in VEGFR-2 (PDB 4ASD):

Mode A (DFG-in conformation):

  • 3,4-Dichlorophenyl occupies hydrophobic pocket I (Leu840, Val848)
  • Pyridazinone core forms hinge-region hydrogen bonds with Glu885 and Cys919

Mode B (DFG-out conformation):

  • (6-Chloropyridinyl)methoxy extends into allosteric pocket, displacing Phe1047
  • Chlorine atoms participate in halogen bonds with Leu1035 backbone carbonyl

Biological Activity Spectrum

Table 2: Experimental Data for Key Derivatives
Assay Type Result Comparative Agent
S. aureus MIC 16 μg/mL (Compound 10h ) Vancomycin: 2 μg/mL
C. albicans MIC 16 μg/mL (Compound 8g ) Fluconazole: 8 μg/mL
NCI-60 GI~50~ 1.66 μM (Melanoma, Compound 10l ) Sorafenib: 6.7 μM
Cell Cycle Arrest (A549) G0/G1 phase ↑85.41% →90.86% Doxorubicin: ↑82%→89%
Apoptotic Gene Modulation p53 ↑3.2×; Bax ↑2.8×; Bcl-2 ↓0.4× Cisplatin: p53 ↑2.5×

These data position the compound as a dual-function agent, with submicromolar anticancer activity complementing broad-spectrum antimicrobial effects—critical for chemotherapy patients prone to opportunistic infections.

Properties

IUPAC Name

4-chloro-5-[(6-chloropyridin-3-yl)methoxy]-2-(3,4-dichlorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl4N3O2/c17-11-3-2-10(5-12(11)18)23-16(24)15(20)13(7-22-23)25-8-9-1-4-14(19)21-6-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJLRQTYSBSGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148027
Record name 4-Chloro-5-[(6-chloro-3-pyridyl)methoxy]-2-(3,4-dichlorophenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107360-34-9
Record name 3(2H)-Pyridazinone, 4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107360349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-[(6-chloro-3-pyridyl)methoxy]-2-(3,4-dichlorophenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3,4-Dichloro-5-(3,4-Dichlorophenyl)Furan-2(5H)-one

The reaction begins with mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) and 3,4-dichlorobenzene in the presence of anhydrous AlCl₃. The Lewis acid facilitates electrophilic substitution, yielding 3,4-dichloro-5-(3,4-dichlorophenyl)furan-2(5H)-one. Key parameters include:

  • Solvent : Benzene or dichloromethane

  • Temperature : Room temperature (20–25°C)

  • Yield : ~60% after recrystallization from methanol.

Cyclization to 4,5-Dichloro-2-(3,4-Dichlorophenyl)Pyridazin-3(2H)-one

The furanone intermediate reacts with hydrazine hydrate (80%) in DMF at 80°C for 40 minutes, inducing ring expansion to form the pyridazinone core. The 3,4-dichlorophenyl group from the Friedel-Crafts step becomes the C-6 substituent, while the furanone’s 3,4-dichloro groups transform into C-4 and C-5 chlorides:

  • Reaction Time : 40 minutes

  • Solvent : DMF

  • Yield : 68% after precipitation and recrystallization.

N-2 Alkylation with 3,4-Dichlorobenzyl Chloride

The NH group at position 2 of the pyridazinone undergoes alkylation to introduce the 3,4-dichlorophenyl moiety.

Reaction Conditions

A solution of 4,5-dichloro-2H-pyridazin-3-one (1.00 mmol) in acetone is treated with 3,4-dichlorobenzyl chloride (1.05 mmol) and anhydrous K₂CO₃ (1.50 mmol). The mixture is stirred at room temperature until completion (monitored by TLC):

  • Solvent : Acetone

  • Base : K₂CO₃

  • Yield : 72% after purification via preparative TLC (petroleum ether:ethyl acetate = 1:1).

Spectral Characterization of 4,5-Dichloro-2-(3,4-Dichlorophenyl)Pyridazin-3(2H)-one

  • ¹H-NMR (acetone-d₆): δ 7.38–7.92 (m, 3H, Ar-H), 7.21 (s, 1H, pyridazine-H), 5.31 (s, 2H, CH₂).

  • ¹³C-NMR : δ 158.21 (C=O), 144.98 (C-4), 139.50 (C-5), 134.01 (C-6).

Chlorine Displacement at C-5 via Hydrolysis and Etherification

The C-5 chloride is replaced with a hydroxyl group, which is subsequently etherified to install the (6-chloropyridin-3-yl)methoxy substituent.

Hydrolysis to 5-Hydroxy-4-Chloro-2-(3,4-Dichlorophenyl)Pyridazin-3(2H)-one

The 4,5-dichloro intermediate is refluxed with aqueous NaOH (10%) in ethanol to selectively hydrolyze the C-5 chloride:

  • Temperature : 80°C

  • Time : 6 hours

  • Yield : 65% after acidification and filtration.

Etherification with (6-Chloropyridin-3-yl)Methanol

The 5-hydroxy derivative reacts with (6-chloropyridin-3-yl)methyl chloride in DMF using Cs₂CO₃ as the base:

  • Molar Ratio : 1:1.2 (pyridazinone:alkyl chloride)

  • Temperature : 20°C

  • Time : 18 hours

  • Yield : 70% after aqueous workup.

Final Chlorination at C-4

The C-4 position is chlorinated using phosphorus oxychloride (POCl₃) to achieve the target compound’s substitution pattern.

Reaction Optimization

A mixture of 5-((6-chloropyridin-3-yl)methoxy)-2-(3,4-dichlorophenyl)pyridazin-3(2H)-one and POCl₃ is heated at 110°C for 5 hours:

  • Solvent : Excess POCl₃

  • Catalyst : None required

  • Yield : 75% after quenching with ice water.

Structural Validation and Analytical Data

¹H-NMR Analysis

  • Aromatic Protons : δ 7.40–8.45 (m, 7H, Ar-H from pyridazine, 3,4-dichlorophenyl, and 6-chloropyridyl).

  • Methoxy CH₂ : δ 5.33 (s, 2H).

  • Pyridazine-H : δ 7.18 (s, 1H).

¹³C-NMR Assignments

  • C=O : δ 158.35

  • Pyridazine C-4 : δ 145.02 (C-Cl)

  • 6-Chloropyridyl C-2 : δ 150.11.

Infrared Spectroscopy

  • C=O Stretch : 1668 cm⁻¹

  • C-Cl Stretch : 760 cm⁻¹.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Challenges
Friedel-CraftsAlCl₃, benzene60Regioselectivity of acylation
CyclizationHydrazine hydrate, DMF68Purification of hygroscopic intermediates
N-2 AlkylationK₂CO₃, acetone72Competing O-alkylation
C-5 HydrolysisNaOH, ethanol65Over-hydrolysis leading to diol formation
EtherificationCs₂CO₃, DMF70Steric hindrance at C-5
C-4 ChlorinationPOCl₃75Controlling reaction exothermicity

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3(2H)-Pyridazinone, 4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)- has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Pyridazinone derivatives are widely studied for their biological activities, including pesticidal, herbicidal, and pharmacological properties. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Features and Substitution Patterns

  • Target Compound :
    • Substituents :
  • 4-Cl, 5-[(6-chloropyridin-3-yl)methoxy], 2-(3,4-dichlorophenyl). Molecular Formula: Likely C₁₆H₁₀Cl₄N₂O₂ (inferred from IUPAC name). Key Functional Groups: Chlorinated pyridazinone core, aryloxy ether linkage, and polychlorinated aromatic rings.
  • 4-Chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one (CAS: 1346697-59-3): Substituents: 4-Cl, 5-(cyclobutylmethoxy). Molecular Formula: C₉H₁₁ClN₂O₂.
  • 4-Chloro-5-(cyclohexyloxy)pyridazin-3(2H)-one (CAS: 1346697-57-1):

    • Substituents : 4-Cl, 5-(cyclohexyloxy).
    • Molecular Formula : C₁₀H₁₃ClN₂O₂.
    • Key Difference : Cyclohexyloxy group instead of pyridinylmethoxy, leading to altered steric and electronic properties .
  • 2-(t-Butyl)-4-chloro-5-((4-(hydroxymethyl)benzyl)oxy)pyridazin-3(2H)-one (CAS: 1323347-22-3): Substituents: 4-Cl, 5-(4-hydroxymethylbenzyloxy), 2-t-butyl. Molecular Formula: C₁₆H₁₉ClN₂O₃.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Key Features
Target Compound ~420* ~3.5† High chlorine content, aromatic complexity
4-Chloro-5-(cyclobutylmethoxy)pyridazinone 214.65 N/A Lower steric hindrance, smaller substituents
4-Chloro-5-(cyclohexyloxy)pyridazinone 228.68 N/A Bulky cyclohexyl group
2-t-Butyl derivative (CAS: 1323347-22-3) 322.79 2.72 Hydrophilic hydroxymethyl group

*Estimated based on molecular formula. †Predicted using fragment-based methods.

Biological Activity

4-Chloro-5-((6-chloropyridin-3-yl)methoxy)-2-(3,4-dichlorophenyl)pyridazin-3(2H)-one, also known by its CAS number 107360-34-9, is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the pyridazinone family and has garnered interest due to its unique structural features and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H9Cl4N3O2C_{16}H_{9}Cl_{4}N_{3}O_{2}, with a molar mass of approximately 417.07 g/mol. Its structure includes multiple chlorine substituents and a pyridinylmethoxy group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC16H9Cl4N3O2
Molar Mass417.07 g/mol
CAS Number107360-34-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound has shown potential in modulating various biological pathways, which could lead to therapeutic applications.

Biological Activity

Research indicates that this compound exhibits antiparasitic properties, particularly against Leishmania species. The structure-property relationship (SPR) studies have demonstrated that modifications in the chemical structure can significantly influence its potency and selectivity against these parasites.

Case Studies and Research Findings

  • Antiparasitic Activity : In vitro studies have reported that derivatives of this compound exhibit micromolar activity against Leishmania infantum. The effective concentration (pEC50) values for related compounds ranged from 5.0 to 6.1, indicating promising antiparasitic activity .
  • Cytotoxicity : The cytotoxicity of this compound was evaluated using primary mouse macrophages (PMM). The selectivity index (SI) values observed were favorable, suggesting a balance between efficacy against parasites and safety towards host cells .
  • Pharmacokinetics : Studies on metabolic stability revealed moderate clearance rates in human liver microsomes, indicating potential for further development as a therapeutic agent .

Table 1: Biological Activity Data

Compound IDL. infantum pEC50PMM pCC50Selectivity Index (SI)Aqueous Solubility (μM)
3a5.44.2168
3s5.34.5632
3t5.14.540.8
3v4.84.528

Table 2: Pharmacokinetic Properties

Compound IDHLM Clearance (μL/min/mg protein)RH Clearance (μL/min/10^6 cells)
3a140>300
3s64131
3t96194

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-5-((6-chloropyridin-3-yl)methoxy)-2-(3,4-dichlorophenyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a pyridazinone core and introduce substituents via nucleophilic substitution or coupling reactions. For example, halogenated intermediates (e.g., 4,5-dichloro derivatives) can react with amines or alkoxy groups under basic conditions .
  • Step 2 : Optimize solvent choice (e.g., DMF for polar aprotic conditions) and temperature (e.g., 353 K for 8 hours) to enhance reaction rates and yields .
  • Step 3 : Use potassium carbonate as a base to deprotonate hydroxyl groups and facilitate ether bond formation, as seen in analogous pyridazinone syntheses .
    • Key Parameters :
ParameterOptimal Range
SolventDMF, Ethanol
Temp.353–363 K
BaseK₂CO₃

Q. How can the molecular structure of this compound be confirmed post-synthesis?

  • Methodology :

  • X-ray crystallography resolves the spatial arrangement of halogenated aromatic rings and pyridazinone core. Compare bond lengths (e.g., C-Cl ≈ 1.73 Å) and angles with literature data .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C chemical shifts for chloro-substituted phenyl groups (δ ~7.2–7.8 ppm for aromatic protons) and pyridazinone carbonyl (δ ~160–165 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 450–460 for Cl₄ derivatives) .

Advanced Research Questions

Q. How do halogen substituents (Cl, dichlorophenyl) influence the compound’s binding affinity in pharmacological target studies?

  • Methodology :

  • Docking simulations : Model interactions with enzymes (e.g., kinases) using halogen bonding motifs. Chlorine atoms at meta/para positions enhance hydrophobic interactions in active sites .
  • Comparative assays : Test analogs with varying halogenation (e.g., mono- vs. di-chloro phenyl) against biological targets. Measure IC₅₀ values to quantify affinity changes .
  • Data Interpretation :
  • Reduced activity in dehalogenated analogs suggests Cl groups stabilize target binding via van der Waals forces or π-stacking .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation time) across labs. For example, discrepancies in IC₅₀ may arise from variations in ATP concentrations in kinase assays .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem, DSSTox) and apply statistical models (ANOVA) to identify outliers .
  • Probe solvent effects : Test activity in DMSO vs. aqueous buffers, as aggregation in polar solvents can falsely depress efficacy .

Q. How can environmental stability and degradation pathways be studied for this halogen-rich compound?

  • Methodology :

  • Hydrolytic stability : Incubate in buffers (pH 3–10) at 298–310 K. Monitor degradation via HPLC and identify byproducts (e.g., dechlorinated pyridazinones) .
  • Photodegradation : Expose to UV light (254 nm) and track Cl⁻ release via ion chromatography. Chlorine at ortho positions is more labile due to steric strain .
  • Table : Degradation Half-Lives
ConditionHalf-Life (h)
pH 7, 298 K120
UV light, 254 nm24

Q. What advanced spectroscopic techniques differentiate this compound from structurally similar pyridazinone derivatives?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from dichlorophenyl and pyridylmethoxy groups. Correlate 1H^1H-13C^{13}C couplings for methoxy protons (δ ~3.8–4.2 ppm) .
  • IR spectroscopy : Identify carbonyl stretches (νC=O ~1680 cm⁻¹) and C-Cl vibrations (νC-Cl ~550–600 cm⁻¹) unique to halogenated pyridazinones .
  • High-resolution MS : Distinguish isotopic patterns for Cl₄ (M⁺, M+2, M+4 clusters) vs. lower halogen content in analogs .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., crystallography + NMR) to confirm structural assignments .
  • Experimental Design : For bioactivity studies, include positive controls (e.g., known kinase inhibitors) and triplicate measurements to ensure statistical rigor .

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